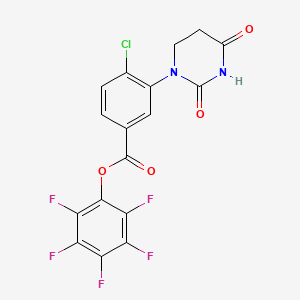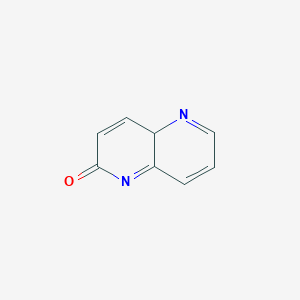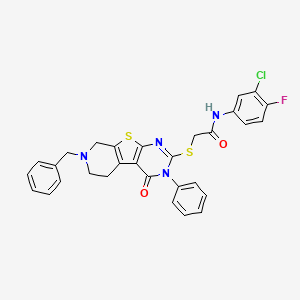
Cyclolinopeptide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclolinopeptide B is a cyclic nonapeptide isolated from flaxseed oil. It consists of nine amino acid residues: methionine, leucine, isoleucine, proline, phenylalanine, and valine . This compound is known for its hydrophobic nature and unique cyclic structure, which contributes to its stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclolinopeptide B can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cyclized to form the cyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves extraction from flaxseed oil. The process includes cold-pressing flaxseed to obtain the oil, followed by mechanical milling and screening to separate the kernel and hull fractions. The cyclolinopeptides are then extracted using ethanol, partitioned, and precipitated to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclolinopeptide B undergoes various chemical reactions, including oxidation, reduction, and substitution. The methionine residues in this compound are particularly susceptible to oxidation, forming methionine sulfoxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include methionine sulfoxide and other modified peptides depending on the reaction conditions .
Applications De Recherche Scientifique
Cyclolinopeptide B has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its immunosuppressive properties and ability to inhibit T-lymphocyte activation.
Industry: Utilized in the development of bioactive compounds and nutraceuticals derived from flaxseed.
Mécanisme D'action
Cyclolinopeptide B exerts its effects through multiple mechanisms:
Immunosuppression: Inhibits the activation of T-lymphocytes, reducing immune response.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells, inhibiting their growth.
Molecular Targets and Pathways: Interacts with specific receptors and signaling pathways involved in immune response and cell proliferation.
Comparaison Avec Des Composés Similaires
Cyclolinopeptide B is part of a family of cyclolinopeptides, including cyclolinopeptide A, C, E, and others. These compounds share similar cyclic structures but differ in their amino acid composition and biological activities . Cyclolinopeptide A, for example, is known for its immunosuppressive activity, while cyclolinopeptide E has been studied for its bitter taste precursor properties . This compound stands out due to its unique combination of amino acids and its specific biological activities .
Similar Compounds
Cyclolinopeptide A: Known for immunosuppressive activity.
Cyclolinopeptide C: Contains methionine sulfoxide.
Cyclolinopeptide E: Bitter taste precursor.
Cyclolinopeptide J: Major flaxseed oil bitter taste precursor.
This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C56H83N9O9S |
|---|---|
Poids moléculaire |
1058.4 g/mol |
Nom IUPAC |
(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2S)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone |
InChI |
InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clé InChI |
BRDMGDLQYNAXNM-NGFONASMSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)[C@@H](C)CC)CC(C)C)CCSC |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


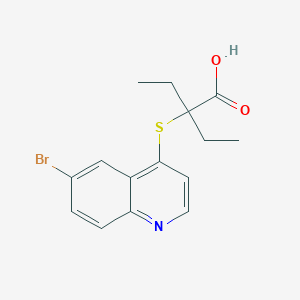
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)

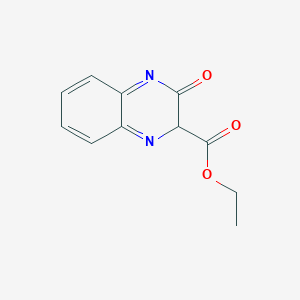

![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
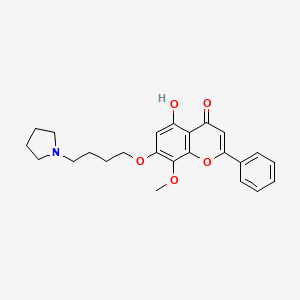
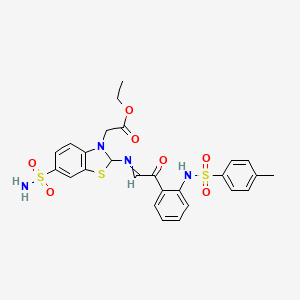
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
